tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate
Description
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-7-6-10-4-5-11-8-12(16)9-18-13(10)11/h8-10H,4-7,16H2,1-3H3,(H,17,19) |
InChI Key |
HOODXLSAHDLBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC2=C1N=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopenta[b]pyridine Core
- The cyclopenta[b]pyridine scaffold can be synthesized by cyclization reactions involving pyridine derivatives and cyclopentane precursors.
- Literature reports suggest starting from substituted pyridine derivatives such as 6-chloropyridin-3-yl carbamates, which undergo lithiation and subsequent functionalization steps to build the bicyclic structure.
Introduction of the Amino Group
- Amination at the 3-position of the cyclopenta[b]pyridine ring is achieved via nucleophilic substitution or reduction of nitro precursors.
- For example, a 3-nitro derivative can be reduced to the corresponding 3-amino compound using catalytic hydrogenation or chemical reducing agents.
Attachment of the Ethyl Linker and Carbamate Protection
- The ethyl linker is introduced by alkylation reactions, often using bromoethyl or chloroethyl intermediates.
- The terminal amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group.
- This protection step is typically performed under mild basic conditions (e.g., triethylamine) in solvents like dichloromethane.
Representative Detailed Synthetic Procedure
Based on analogous compounds and related literature, a plausible preparation sequence is:
Experimental Notes and Conditions
- Temperature Control: Many steps require low temperatures (-78°C) to control reactivity and selectivity, especially during lithiation and iodination.
- Inert Atmosphere: Reactions are performed under argon or nitrogen to prevent moisture and oxygen interference.
- Purification: Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is used to purify intermediates.
- Yields: Individual step yields vary from 30% to 57% depending on reaction conditions and scale.
- Safety: Use of n-butyllithium and iodine requires careful handling due to reactivity and toxicity.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl Carbamate Derivatives
The Boc-protected amines are ubiquitous in organic synthesis. For example, tert-butyl N-(6-bromohexyl)carbamate and tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (Scheme 2 in ) are intermediates in cannabinoid receptor ligand synthesis. Key comparisons include:
Cyclopenta[b]pyridine Analogues
Compounds like 7-amino-5H,6H,7H-cyclopenta[b]pyridine lack the Boc-protected ethyl group but share the bicyclic amine scaffold. Such analogues are often precursors to kinase inhibitors (e.g., crizotinib derivatives). The Boc group in the target compound enhances solubility and stability during synthesis, a feature absent in unprotected analogues.
Adamantane-Based Carbamates
In cannabinoid receptor research, adamantane-bearing carbamates (e.g., N-adamantanyl carbamates) exhibit high receptor affinity . While the target compound lacks adamantane, its ethylcarbamate linkage mirrors the spacer groups used to optimize ligand-receptor interactions. This highlights the role of carbamate linkers in balancing hydrophobicity and flexibility.
Biological Activity
The compound tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate is a derivative of cyclopentapyridine and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a cyclopentapyridine derivative with tert-butyl isocyanate. The general synthetic route can be summarized as follows:
-
Starting Materials :
- 3-amino-5H,6H,7H-cyclopenta[b]pyridine
- tert-butyl isocyanate
- Solvent (e.g., dichloromethane)
-
Procedure :
- Mix the cyclopentapyridine derivative with tert-butyl isocyanate in an appropriate solvent.
- Stir the mixture at room temperature or under reflux conditions for several hours.
- Purify the product using column chromatography.
This method yields the desired carbamate product with good purity and yield.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Key findings include:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In a study evaluating its antibacterial properties, it exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values around 50 µg/mL .
The mechanism by which tert-butyl carbamate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following pathways:
- Inhibition of Cell Cycle Progression : The compound appears to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound results in increased apoptosis in sensitive cancer cell lines, as evidenced by increased annexin V staining.
Case Studies
- Case Study A : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of cyclopentapyridine and evaluated their anticancer activities. The compound this compound was one of the most potent derivatives tested, indicating its potential for further development as an anticancer agent .
- Case Study B : Another investigation focused on the antimicrobial properties of this compound. It was tested against a panel of bacterial strains and was found to possess significant antibacterial activity comparable to standard antibiotics .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives with fused pyridine systems?
Synthesis typically involves multi-step protocols, such as nucleophilic substitution or coupling reactions. For example:
- Amide bond formation : Reacting cyclopenta[b]pyridine amines with activated tert-butyl carbamate intermediates (e.g., using EDCI/HOBt coupling) .
- Protection/deprotection strategies : The tert-butyl group is introduced via Boc protection under basic conditions (e.g., NaHCO₃/DCM) to safeguard the amine during subsequent reactions .
- Optimization : Yield improvements often require adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the cyclopenta[b]pyridine ring and carbamate linkage (e.g., tert-butyl singlet at ~1.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Assesses purity (>95% typical for biological assays) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemical ambiguities in the fused pyridine system .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
- Storage : In airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent polarity, pH, or impurities. Methodological approaches include:
- Solvent screening : Test solubility in DMSO, ethanol, and buffered aqueous solutions (pH 4–9) .
- Dynamic light scattering (DLS) : Detect aggregates that may skew solubility measurements .
- Control experiments : Compare batches synthesized under varying conditions (e.g., Boc-deprotection efficiency) .
Q. What strategies optimize reaction selectivity in derivatizing the 3-amino group on the cyclopenta[b]pyridine core?
- Protecting group tuning : Use orthogonal groups (e.g., Fmoc vs. Boc) to direct reactivity .
- Catalyst screening : Pd-based catalysts for Suzuki couplings or Cu(I) for azide-alkyne cycloadditions .
- Computational modeling : DFT calculations predict steric/electronic effects on nucleophilic attack sites .
Q. How does this compound interact with biological targets, and what experimental models validate its mechanisms?
- Binding assays : Surface plasmon resonance (SPR) or ITC quantify affinity for enzymes/receptors (e.g., kinase inhibition) .
- Cellular models : Test cytotoxicity and target engagement in HEK293 or primary cell lines .
- Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsomes .
Q. What methodologies address challenges in scaling up synthesis without compromising yield?
- Flow chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., carbamate formation) .
- Design of experiments (DoE) : Multi-variable analysis optimizes parameters like temperature, catalyst loading, and solvent ratios .
- Green chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across studies?
- Assay standardization : Validate protocols using positive/negative controls (e.g., ATP for kinase assays) .
- Batch variability : Characterize impurities via LC-MS and correlate with activity shifts .
- Species differences : Test across human/murine models to identify species-specific effects .
Q. Why do computational predictions of logP diverge from experimental values?
- Parameterization errors : Re-evaluate force fields in molecular dynamics simulations .
- Experimental validation : Use shake-flask or HPLC-derived logP measurements as ground truth .
Methodological Recommendations
Q. Which in silico tools predict the compound’s ADMET properties?
- Software : SwissADME, pkCSM, or ADMETlab 2.0 estimate permeability, metabolic clearance, and toxicity .
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. How to design stable formulations for in vivo studies?
- Excipient screening : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via radiolabeling or LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
